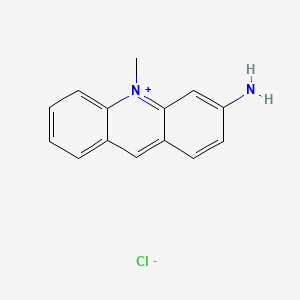
3-Amino-10-methylacridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-10-methylacridinium chloride is an organic compound with the chemical formula C14H14ClN3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a fluorescent dye and has antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Amino-10-methylacridinium chloride can be synthesized through several methods:
Chlorination of 3,6-diamino-10-methylacridine: This method involves the chlorination of 3,6-diamino-10-methylacridine in an organic solvent.
Nucleophilic Substitution Reaction: This method involves reacting 3,6-diamino-10-methylacridine with a suitable chlorinating agent to obtain the chlorinated product.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in organic solvents to facilitate the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-10-methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield 3,6-diamino-10-methylacridan.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Chlorinating agents like thionyl chloride or phosphorus pentachloride are commonly used.
Major Products Formed
Oxidation: Various oxidized derivatives of acridinium.
Reduction: 3,6-diamino-10-methylacridan.
Substitution: Different substituted acridinium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-10-methylacridinium chloride has several scientific research applications:
Fluorescent Dye: It is used as a fluorescent dye for staining biological specimens, including proteins and nucleic acids.
Antibacterial Agent: It exhibits antibacterial properties and is used in the development of antibacterial drugs.
Histological Dye: It is used in histology for staining tissues and cells to provide contrast and highlight specific features.
Intercalator: It can intercalate into DNA, making it useful in studies involving DNA structure and function.
Mécanisme D'action
The mechanism of action of 3-Amino-10-methylacridinium chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to replication errors and potential cell death. It also inhibits various enzymes, making it effective against certain pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diamino-10-methylacridinium chloride: A closely related compound with similar properties and applications.
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, used as an antiseptic and fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
3-Amino-10-methylacridinium chloride is unique due to its specific structure, which allows it to intercalate into DNA and exhibit strong fluorescent properties. Its ability to act as both an antibacterial agent and a fluorescent dye makes it particularly valuable in scientific research .
Propriétés
Numéro CAS |
75586-70-8 |
|---|---|
Formule moléculaire |
C14H13ClN2 |
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
10-methylacridin-10-ium-3-amine;chloride |
InChI |
InChI=1S/C14H12N2.ClH/c1-16-13-5-3-2-4-10(13)8-11-6-7-12(15)9-14(11)16;/h2-9,15H,1H3;1H |
Clé InChI |
IXWYMTMPCQMLOK-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C2C=C(C=CC2=CC3=CC=CC=C31)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
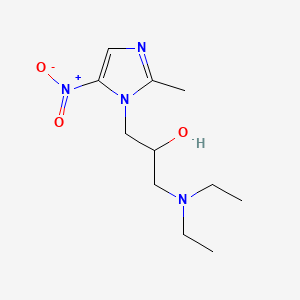
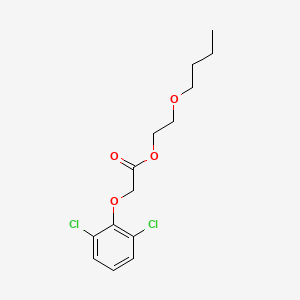
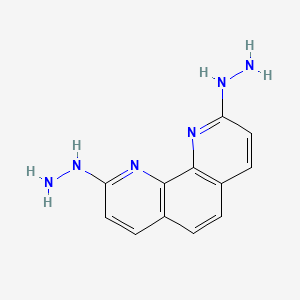
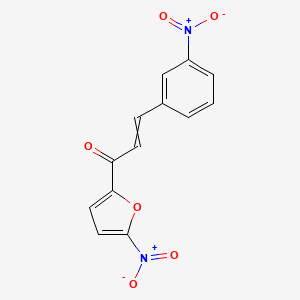
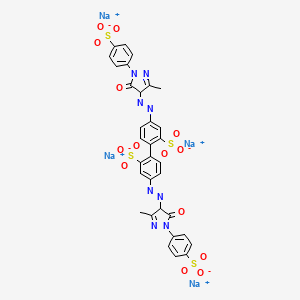

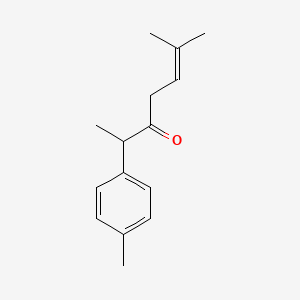

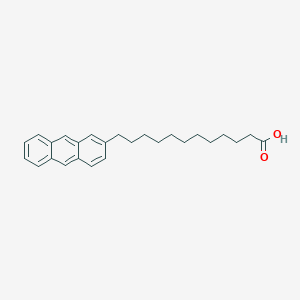
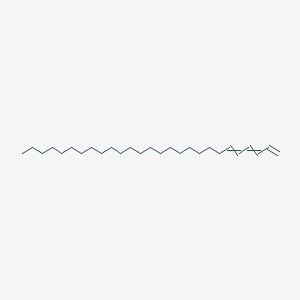
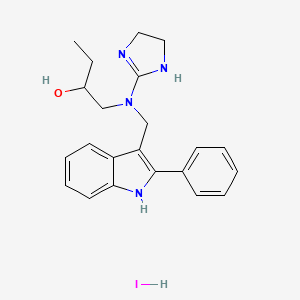
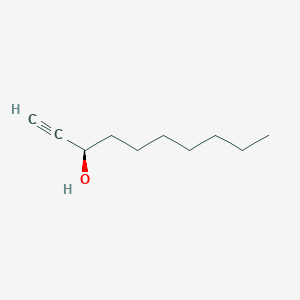
![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
